molecular formula C6H10O2S B2671691 5,8-Dioxaspiro[3.4]octane-2-thiol CAS No. 2580242-23-3

5,8-Dioxaspiro[3.4]octane-2-thiol

Cat. No.: B2671691
CAS No.: 2580242-23-3
M. Wt: 146.2
InChI Key: DGDHWQXWLYLPFC-UHFFFAOYSA-N
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Description

5,8-Dioxaspiro[3.4]octane-2-thiol (CAS: 72299-30-0) is a sulfur-containing spirocyclic compound characterized by a fused 3.4-membered ring system with a thiol (-SH) group at the second position. Its molecular formula is C7H12O2S, and it serves as a versatile building block in organic synthesis due to the reactivity of the thiol group, which enables disulfide bond formation and nucleophilic substitutions. This compound has been cataloged in specialized chemical databases (e.g., Enamine Ltd) as an intermediate for pharmaceuticals and agrochemicals .

Properties

IUPAC Name

5,8-dioxaspiro[3.4]octane-2-thiol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2S/c9-5-3-6(4-5)7-1-2-8-6/h5,9H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGDHWQXWLYLPFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2(O1)CC(C2)S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,8-Dioxaspiro[3One common method involves the reaction of a suitable diol with a thiolating agent under controlled conditions . The reaction conditions often include the use of a base to facilitate the formation of the thiol group.

Industrial Production Methods

While specific industrial production methods for 5,8-Dioxaspiro[3.4]octane-2-thiol are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

5,8-Dioxaspiro[3.4]octane-2-thiol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group can lead to the formation of disulfides, while substitution reactions can yield various alkylated derivatives .

Scientific Research Applications

5,8-Dioxaspiro[3.4]octane-2-thiol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5,8-Dioxaspiro[3.4]octane-2-thiol involves its thiol group, which can interact with various molecular targets. The thiol group is known for its ability to form covalent bonds with electrophilic centers in proteins and other biomolecules. This interaction can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Structural Analogs in Spiroacetal Chemistry

Spiroacetals are bicyclic ethers with a single atom (spiro carbon) connecting two oxygen-containing rings. Below is a comparative analysis of key analogs:

Table 1: Comparison of Spiroacetal Derivatives
Compound Name Spiro Ring Size Functional Group Key Properties/Applications References
5,8-Dioxaspiro[3.4]octane-2-thiol 3.4 Thiol (-SH) Reactive intermediate; disulfide chemistry
1,6-Dioxaspiro[4.5]decane 4.5 None Floral scent component in Campanula spp.
(Z)-7-Methyl-1,6-dioxaspiro[4.5]decane (Z-conophthorin) 4.5 Methyl (-CH3) Bark beetle pheromone; semiochemical role
1,7-Dioxaspiro[5.5]undecane 5.5 None Olive fruit fly pheromone; high conformational stability
5,8-Dioxaspiro[3.4]octane-2-carboxylic acid 3.4 Carboxylic acid (-COOH) Building block for biolubricants and polymers
5,8-Dioxa-2-thiaspiro[3.4]octane 2,2-dioxide 3.4 Sulfone (-SO2) Research chemical; sulfone-based drug design

Stability and Conformational Effects

The conformational anomeric effect plays a critical role in stabilizing spiroacetals. Larger spiro systems (e.g., 5.5-membered rings in 1,7-dioxaspiro[5.5]undecane) exhibit enhanced stability due to hyperconjugation between oxygen lone pairs and adjacent σ* orbitals, as demonstrated in NMR and computational studies . In contrast, smaller systems like this compound may adopt strained conformations, reducing thermodynamic stability but increasing reactivity .

Functional Group Impact on Reactivity

  • Thiol vs. Carboxylic Acid : The thiol group in this compound enables nucleophilic substitutions and metal coordination, making it valuable in catalysis. Conversely, carboxylic acid derivatives (e.g., 5,8-Dioxaspiro[3.4]octane-2-carboxylic acid) are used in esterification for biolubricant synthesis .
  • Methyl vs. Sulfone: Z-Conophthorin’s methyl group enhances volatility, critical for pheromone dispersal , while sulfone derivatives (e.g., 5,8-Dioxa-2-thiaspiro[3.4]octane 2,2-dioxide) exhibit electron-withdrawing effects, altering solubility and bioactivity .

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